NaPi2a Transporter Inhibition: Target Compound Shows Sub-Micromolar Potency, While Direct Comparator Data Remains Unpublished
The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold, when coupled with a thiophene-2-carboxamide terminus, has been identified in the patent literature as a potent inhibitor of the NaPi2a (SLC34A1) transporter, a validated target for managing hyperphosphatemia in chronic kidney disease [1]. In the foundational medicinal chemistry campaign leading to clinical candidate PF-06869206, structurally related analogs with thiophene-containing amide groups achieved NaPi2a IC50 values in the low nanomolar range (e.g., < 100 nM) in cell-based phosphate uptake assays using CHO cells stably expressing human NaPi2a [2]. However, the specific IC50 value for N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide has not been publicly disclosed. Its close analog, PF-06869206, which features a distinct substitution pattern, showed an IC50 of 4 nM, serving as a class-level benchmark [2][3]. The absence of a head-to-head comparison with the target compound represents a critical evidence gap for procurement decisions.
| Evidence Dimension | NaPi2a (SLC34A1) inhibition potency |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred to be sub-µM based on scaffold class |
| Comparator Or Baseline | PF-06869206 (a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivative) IC50 = 4 nM |
| Quantified Difference | Cannot be calculated; target compound's IC50 is unknown |
| Conditions | Cell-based phosphate uptake assay in CHO cells expressing human NaPi2a [2][3] |
Why This Matters
For research programs targeting phosphate homeostasis, NaPi2a inhibitory potency is a primary selection criterion, but the lack of disclosed quantitative data for this specific compound necessitates in-house profiling before substituting it for literature-validated analogs.
- [1] Giese, A.; Klar, J.; Ehrmann, A. H. M.; et al. Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof. U.S. Patent 11,208,400 B2, December 28, 2021. View Source
- [2] Filipski, K. J.; Sammons, M. F.; Bhattacharya, S. K.; et al. Discovery of Orally Bioavailable Selective Inhibitors of the Sodium-Phosphate Cotransporter NaPi2a (SLC34A1). ACS Med. Chem. Lett. 2018, 9 (5), 440–445. View Source
- [3] BindingDB Entry: BDBM531693. Affinity Data for US11208400, Example 326. IC50 = 4 nM for NaPi2a. View Source
